REACTION_SMILES
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[CH3:17][C:18]([CH2:19][CH2:20][CH3:21])=[O:22].[CH3:23][CH2:24][O:25][CH2:26][CH3:27].[CH3:3][CH2:4][O:5][C:6](=[O:7])[CH2:8][P:9]([O:10][CH2:11][CH3:12])([O:13][CH2:14][CH3:15])=[O:16].[H-:1].[Na+:2]>>[CH3:3][CH2:4][O:5][C:6](=[O:7])[CH2:8][CH:18]([CH3:17])[CH2:19][CH2:20][CH3:21]
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Name
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CCCC(C)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CP(=O)(OCC)OCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Type
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product
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Smiles
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CCCC(C)CC(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |